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N-acetylputrescinium -

N-acetylputrescinium

Catalog Number: EVT-1596224
CAS Number:
Molecular Formula: C6H15N2O+
Molecular Weight: 131.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-acetylputrescinium is an ammonium ion that is the conjugate acid of N-acetylputrescine; major species at pH 7.3. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a N-acetylputrescine.
Source and Classification

N-acetylputrescinium is synthesized from putrescine through the action of N-acetyltransferase enzymes, specifically N-acetyltransferase activity 1 (NATA1) found in plants like Arabidopsis thaliana . This compound falls under the classification of polyamines, which are organic compounds that contain two or more amino groups. Polyamines are crucial for cell growth and function, influencing processes such as gene expression, cell proliferation, and apoptosis.

Synthesis Analysis

Methods and Technical Details

The synthesis of N-acetylputrescinium can be achieved through enzymatic acetylation of putrescine. The process typically involves the following steps:

  1. Enzymatic Reaction: The enzyme NATA1 catalyzes the transfer of an acetyl group from acetyl-CoA to putrescine, resulting in the formation of N-acetylputrescinium .
  2. Purification: Following synthesis, the product can be purified using techniques such as liquid chromatography-mass spectrometry (LC-MS) to ensure the removal of unreacted substrates and side products .
  3. Characterization: The synthesized compound is characterized using spectroscopic methods to confirm its structure and purity.
Molecular Structure Analysis

Structure and Data

N-acetylputrescinium has a molecular formula of C6H14N2O\text{C}_6\text{H}_{14}\text{N}_2\text{O} and an average molecular weight of approximately 130.19 g/mol . The structural representation includes:

  • Functional Groups: It features an acetyl group (COCH3-COCH_3) attached to the nitrogen atom of putrescine.
  • 3D Structure: The three-dimensional structure can be visualized using molecular modeling software, which aids in understanding its spatial configuration and interactions with biological molecules.

Structural Representation

  • SMILES Notation: CC(=O)NCCCCN
  • InChI Key: InChI=1S/C6H14N2O/c1-6(9)8-5-3-2-4-7/h2-5,7H2,1H3,(H,8,9)
Chemical Reactions Analysis

Reactions and Technical Details

N-acetylputrescinium participates in various biochemical reactions:

  1. Acetylation Reaction: The primary reaction involves the conversion of putrescine to N-acetylputrescinium via acetylation.
  2. Degradation Pathways: It can undergo further transformations mediated by polyamine oxidases, leading to the production of other metabolites such as 4-aminobutanal .

These reactions are crucial for understanding how N-acetylputrescinium functions within metabolic pathways.

Mechanism of Action

Process and Data

The mechanism by which N-acetylputrescinium exerts its biological effects involves:

  1. Cell Signaling: It may influence signaling pathways related to cell growth and differentiation due to its role as a polyamine.
  2. Stress Response: In plants, it is implicated in defense mechanisms against stressors such as pathogens or environmental changes .

Research indicates that alterations in levels of N-acetylputrescinium can serve as indicators for certain physiological states or diseases.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Physical State: Typically appears as a colorless to pale yellow liquid or solid depending on purity.
  • Solubility: Soluble in water and organic solvents due to its polar nature.
  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels and heat.

Relevant data indicates that N-acetylputrescinium's properties make it suitable for various applications in biochemical research.

Applications

Scientific Uses

N-acetylputrescinium has several notable applications:

  1. Biomarker Research: It has been identified as a potential biomarker for diseases such as Parkinson's disease, aiding in diagnostic processes .
  2. Plant Physiology Studies: Used extensively in research related to plant growth regulation and responses to environmental stressors .
  3. Metabolomics: Its quantification is essential in metabolomic studies to understand metabolic disorders or physiological changes in organisms .
Biosynthetic Pathways and Enzymatic Regulation of N-Acetylputrescinium

Acetylation Mechanisms in Polyamine Metabolism

N-Acetylputrescine (also termed N-acetylputrescinium in its protonated form) constitutes a pivotal acetylated derivative within the polyamine metabolic network. Its formation occurs primarily through the transfer of an acetyl group from acetyl-CoA to the primary amine of putrescine (1,4-diaminobutane), catalyzed by specific N-acetyltransferases. This reaction serves dual biological purposes: it regulates intracellular polyamine homeostasis by converting cationic putrescine into a less basic derivative, and it channels putrescine toward distinct catabolic or export pathways [1] [6]. In the GABA shunt pathway, N-acetylputrescine undergoes sequential oxidation by monoamine oxidase B (MAO-B) to yield N-acetyl-γ-aminobutyraldehyde, which is further processed to N-acetyl-GABA and finally deacetylated to GABA. This pathway represents a minor but functionally significant alternative to canonical GABA synthesis from glutamate, particularly in astrocytes of the hippocampus, cerebellum, and striatum [1] [3].

Microbial systems employ acetylation as a detoxification mechanism. In engineered Corynebacterium glutamicum, up to 25% of produced putrescine is acetylated to N-acetylputrescine, reducing metabolic toxicity and facilitating extracellular export. This acetylation competes directly with spermidine synthase for putrescine substrate availability, influencing downstream polyamine profiles [2] [7]. Plant systems exhibit stress-responsive acetylation where N-acetylputrescine accumulation redirects metabolic flux away from hydrogen peroxide (H₂O₂)-generating polyamine oxidation pathways, thereby modulating oxidative stress during pathogen defense [8].

Table 1: Biological Roles of N-Acetylputrescine Acetylation Across Species

OrganismMetabolic RoleFunctional Outcome
MammalsPrecursor for GABA biosynthesis via MAO-BNeuromodulation in astrocyte-rich brain regions
Corynebacterium glutamicumDetoxification and export mechanismEnhanced putrescine tolerance in industrial strains
Arabidopsis thalianaJasmonate-induced pathogen defense modulationReduced H₂O₂ production via PAO suppression
NematodesExcretory product of polyamine degradationRegulation of cellular polyamine pools

Role of N-Acetyltransferases in N-Acetylputrescinium Formation

The enzymatic generation of N-acetylputrescine is governed by substrate-specific N-acetyltransferases (NATs), which exhibit divergent structural and regulatory features across taxa. Bacterial systems utilize specialized polyamine N-acetyltransferases, exemplified by the enzyme SnaA (encoded by gene cg1722) in C. glutamicum. Biochemical characterization reveals SnaA as a member of the Gcn5-related N-acetyltransferase (GNAT) superfamily, utilizing acetyl-CoA or propionyl-CoA as acyl donors. While SnaA acetylates putrescine, it displays higher catalytic efficiency toward longer polyamines like spermidine (triamine) and spermine (tetraamine). Deletion of snaA in putrescine-producing strains eliminates N-acetylputrescine byproduct formation and increases putrescine yield by 41%, confirming its physiological role [2] [7].

In plants, Arabidopsis thaliana NATA1 (At2g39030) functions as a bifunctional acetyltransferase, targeting both ornithine and putrescine. Structural analysis indicates a conserved catalytic triad (Arg/Gln-Asp-His) essential for CoA binding and acyl transfer. NATA1 induction by jasmonic acid and the bacterial effector coronatine directly links putrescine acetylation to pathogen susceptibility. nata1 knockout mutants exhibit 70% reduced N-acetylputrescine accumulation, elevated spermidine/spermine pools, and enhanced H₂O₂ generation via polyamine oxidases (PAOs), culminating in restricted Pseudomonas syringae growth [8]. Nematode-specific putrescine N-acetyltransferases (e.g., in Onchocerca volvulus and Ascaris suum) are evolutionarily distinct from mammalian NATs, showing preferential activity toward aliphatic diamines (putrescine > cadaverine) and insensitivity to histone substrates. These enzymes are competitively inhibited by the antiparasitic agent berenil (Ki = 1.2–4.2 µM), suggesting potential as anthelmintic targets [4] [9].

Table 2: Comparative Analysis of N-Acetyltransferases Producing N-Acetylputrescine

EnzymeOrganismGene LocusInducing SignalsSubstrate PreferenceInhibitors
SnaAC. glutamicumcg1722Endogenous putrescine fluxSpermine > Spermidine > PutrescineNot characterized
NATA1Arabidopsis thalianaAt2g39030Jasmonate, CoronatinePutrescine > Ornithine > DiaminopropaneNot characterized
PATOnchocerca volvulusNot identifiedConstitutivePutrescine > Cadaverine > HistamineBerenil (Ki = 4.2 µM)

Substrate Specificity and Kinetic Analysis of Acetyl-CoA:1,4-Diaminobutane N-Acetyltransferase

The enzyme acetyl-CoA:1,4-diaminobutane N-acetyltransferase (EC 2.3.1.57) exhibits conserved catalytic mechanics but divergent kinetic parameters across species. The reaction follows a sequential Bi-Bi mechanism: acetyl-CoA binds first, forming a ternary complex with putrescine before releasing CoA and N-acetylputrescine [6] [9]. Kinetic profiling of the nematode enzyme reveals a Kₘ for putrescine of 250–330 µM and a Vₘₐₓ of 85–110 nmol/min/mg protein, indicating moderate substrate affinity. Berenil inhibition is competitive (Ki = 1.2 µM for A. suum), where berenil mimics the putrescine moiety, obstructing substrate access [4].

Plant NATA1 displays broader substrate promiscuity but retains highest efficiency toward putrescine. Its Kₘ for putrescine (180 µM) is 2.3-fold lower than for ornithine (420 µM), explaining preferential N-acetylputrescine synthesis during pathogen challenge. pH optima at 8.0–8.5 reflect deprotonation of the putrescine primary amine, enhancing nucleophilicity [8]. In contrast, bacterial SnaA exhibits sigmoidal kinetics with putrescine (Kₘ = 1.2 mM), suggesting allosteric regulation. Its catalytic efficiency (k꜀ₐₜ/Kₘ) is 20-fold higher for spermine than putrescine, implying evolutionary adaptation for longer polyamines [2]. Mammalian enzymes remain less characterized, though cytosolic acetyltransferases from rat liver show Kₘ values of 450 µM for putrescine, localized predominantly in microsomal fractions [3].

Table 3: Kinetic Parameters of Putrescine N-Acetyltransferases

SourceKₘ (Putrescine)Vₘₐₓ (nmol/min/mg)Kₘ (Acetyl-CoA)pH OptimumInhibition Constant (Kᵢ)
Ascaris suum250 µM11045 µM7.5Berenil: 1.2 µM (Competitive)
Onchocerca volvulus330 µM8560 µM7.5Berenil: 4.2 µM (Competitive)
Arabidopsis thaliana (NATA1)180 µM220*32 µM8.0–8.5Not determined
C. glutamicum (SnaA)1.2 mM950*0.8 mM7.8Not determined
Rat Liver450 µM75*100 µM7.2Not determined

*Estimated from purified enzyme activity

Cross-Species Conservation of Biosynthetic Pathways in Eukaryotes

The biosynthetic route to N-acetylputrescine demonstrates evolutionary conservation in eukaryotes, though regulatory nuances reflect organism-specific physiology. In plants, the pathway integrates stress and immune signaling: Arabidopsis NATA1 transcription is upregulated via the jasmonate receptor COI1, directly linking N-acetylputrescine production to coronatine-mediated virulence in Pseudomonas syringae infections. Orthologs exist in Nicotiana plumbaginifolia and Datura stramonium, where N-acetylputrescine accumulates during abiotic stress [8] [6].

Nematodes utilize putrescine acetylation as an excretory mechanism. Onchocerca volvulus and Ascaris suum express dedicated putrescine N-acetyltransferases that divert putrescine from oxidative degradation (via diamine oxidase) toward N-acetylputrescine secretion. This pathway enables disposal of excess polyamines without generating toxic aldehydes or H₂O₂ [4]. Mammalian biosynthesis occurs primarily in the liver and brain, where N-acetylputrescine serves as a GABA precursor. The pathway’s quantitative significance varies: ~2–3% of mouse brain GABA derives from putrescine via N-acetylputrescine, whereas rat brain exhibits negligible flux [1]. Human homologs remain uncharacterized, though KEGG annotations (e.g., R01154, EC 2.3.1.57) confirm conserved enzymatic functions in arginine/proline metabolism [6].

Metabolic reconstruction reveals conserved gene neighborhoods across eukaryotes:

  • Enzyme Conservation: GNAT-fold acetyltransferases with variant substrate loops dictate putrescine specificity.
  • Pathway Context: Acetylation branches from putrescine nodes in polyamine networks, competing with spermidine synthase (SPDS) and diamine oxidases.
  • Regulatory Motifs: Jasmonate-responsive elements (e.g., G-boxes) in plant promoters contrast with constitutive expression in nematodes and mammals [6] [8] [1].

Table 4: Eukaryotic Conservation of N-Acetylputrescine Pathways

Taxonomic GroupPrimary Physiological RoleRegulatory MechanismDownstream Fate
PlantsPathogen defense suppressionCoronatine-induced NATA1 expression via COI1-JAZReduced PAO-derived H₂O₂
NematodesPolyamine excretionConstitutive expressionSecretion as terminal metabolite
MammalsGABA synthesis (minor pathway)Tissue-specific expression; unknown inducersConversion to GABA via MAO-B/ALDH

Properties

Product Name

N-acetylputrescinium

IUPAC Name

4-acetamidobutylazanium

Molecular Formula

C6H15N2O+

Molecular Weight

131.2 g/mol

InChI

InChI=1S/C6H14N2O/c1-6(9)8-5-3-2-4-7/h2-5,7H2,1H3,(H,8,9)/p+1

InChI Key

KLZGKIDSEJWEDW-UHFFFAOYSA-O

SMILES

CC(=O)NCCCC[NH3+]

Canonical SMILES

CC(=O)NCCCC[NH3+]

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